2-Methoxy-4-(o-methoxyphenylazo)aniline

Description

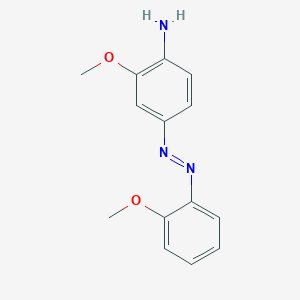

2-Methoxy-4-(o-methoxyphenylazo)aniline is an aromatic azo compound characterized by the presence of a diazenyl (-N=N-) bridge connecting a substituted aniline (B41778) ring and a methoxy-substituted phenyl ring. Its specific structure, featuring methoxy (B1213986) and amino functional groups, makes it a subject of interest in the broader study of azo dyes and functional organic molecules. The fundamental properties of this compound are detailed by the National Institute of Standards and Technology (NIST). nist.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2615-05-6 | nist.gov |

| Molecular Formula | C₁₄H₁₅N₃O₂ | nist.gov |

| Molecular Weight | 257.2878 g/mol | nist.gov |

| IUPAC Standard InChIKey | UCLACBHPELKCCX-UHFFFAOYSA-N | nist.gov |

The azo functional group, characterized by the -N=N- double bond, is a cornerstone of modern chemical science, primarily due to its role as a chromophore. fiveable.mefiveable.me This group links two aromatic rings, creating a conjugated system that is responsible for the vibrant colors exhibited by azo compounds. fiveable.me Consequently, they are one of the most important classes of synthetic dyes and pigments used across various industries, including textiles, food, and printing. fiveable.mewisdomlib.org

The synthesis of azo compounds typically involves a coupling reaction between a diazonium salt and an activated aromatic compound like a phenol or an aniline, a fundamental process in organic synthesis. fiveable.mebritannica.com Beyond their use as colorants, azo compounds are investigated for a range of other applications. Their ability to undergo reversible trans-cis photoisomerization upon exposure to light makes them suitable for use in molecular switches and optical data storage. fiveable.me Furthermore, certain azo compounds can act as initiators for free-radical polymerization reactions, highlighting their versatility in polymer chemistry. fiveable.me Their diverse reactivity and functional importance ensure that azo compounds remain a significant focus of research. jchemrev.com

Substituted anilines and phenylazo derivatives are crucial building blocks and intermediates in organic synthesis. Aniline derivatives, which are benzene (B151609) rings bearing an amino group and other substituents, are precursors to a vast array of more complex molecules. The nature and position of these substituents—such as halogens, alkyl, or methoxy groups—can significantly influence the molecule's chemical properties, reactivity, and lipophilicity. researchgate.netnih.gov This makes them highly valuable in the development of pharmaceuticals, agrochemicals, and polymers. rsc.orgresearchgate.net

Phenylazo derivatives, which are a subset of azo compounds, are synthesized from these anilines through diazotization and coupling reactions. nih.gov Research in this area focuses on creating novel azo dyes with specific colors and properties by strategically choosing the substituents on the aniline and coupling components. fiveable.menih.gov The resulting compounds are not only used as dyes but are also explored for their potential in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) and other conducting systems. nih.gov The ability to fine-tune the electronic and steric properties of these molecules through substitution makes them a fertile ground for advanced chemical research. rsc.org

Specific research focused solely on this compound is situated within the broader scientific inquiry into functional azo dyes. The objectives for studying a compound with this particular substitution pattern are typically multifaceted. A primary goal is the synthesis and characterization of the molecule to understand how the placement of methoxy and amino groups influences its spectroscopic properties, such as its color and absorption spectrum.

Further research objectives would likely involve exploring its potential applications based on its chemical structure. As a substituted aniline and azo derivative, it is a candidate for use as a specialized dye or pigment. mdpi.com Investigations might assess its stability, solubility in various solvents, and affinity for different substrates. Moreover, like other azo compounds, its capacity for photoisomerization could be studied for potential use in photoresponsive materials. The presence of reactive sites, such as the amino group, also allows for its use as an intermediate in the synthesis of more complex molecules, including new polymers or pharmacologically active compounds. fiveable.mejchemrev.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

2615-05-6 |

|---|---|

Molecular Formula |

C14H15N3O2 |

Molecular Weight |

257.29 g/mol |

IUPAC Name |

2-methoxy-4-[(2-methoxyphenyl)diazenyl]aniline |

InChI |

InChI=1S/C14H15N3O2/c1-18-13-6-4-3-5-12(13)17-16-10-7-8-11(15)14(9-10)19-2/h3-9H,15H2,1-2H3 |

InChI Key |

UCLACBHPELKCCX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Methoxy 4 O Methoxyphenylazo Aniline

Established Synthetic Routes for Azo Compounds with Methoxy (B1213986) and Aniline (B41778) Substituents

The synthesis of azo compounds bearing methoxy and aniline groups is well-documented, employing robust and versatile chemical reactions. These methods form the basis for producing 2-Methoxy-4-(o-methoxyphenylazo)aniline.

The cornerstone of synthesizing aromatic azo compounds is a two-step process involving diazotization and subsequent coupling. unb.ca

Step 1: Diazotization This initial step involves the conversion of a primary aromatic amine, in this case, o-methoxyaniline, into a diazonium salt. This reaction is typically carried out by treating the amine with a source of nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). scirp.orgchemedx.org The reaction is performed at low temperatures, generally between 0-5 °C, to ensure the stability of the resulting diazonium salt, which can be explosive if isolated. akjournals.com The presence of the electron-donating methoxy group on the aniline ring facilitates the diazotization process. quora.com

Step 2: Azo Coupling The highly reactive diazonium salt is then immediately used in the coupling step. It acts as an electrophile and reacts with a nucleophilic coupling component. For the synthesis of this compound, the coupling partner would be an electron-rich aromatic compound, such as another methoxy-substituted aniline derivative. The coupling reaction is an electrophilic aromatic substitution, where the bulky diazonium group typically attacks the para position of the coupling agent due to reduced steric hindrance. quora.com

The general reaction scheme is as follows:

Diazotization of o-methoxyaniline: o-CH₃OC₆H₄NH₂ + NaNO₂ + 2HCl (aq) → [o-CH₃OC₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O

Coupling with a substituted aniline: [o-CH₃OC₆H₄N₂]⁺Cl⁻ + C₆H₅(OCH₃)NH₂ → this compound + HCl

Azo Schiff bases, which contain both an azo (-N=N-) and an azomethine (-C=N-) group, represent a related class of compounds. scirp.org These are typically synthesized in a two-step process. scirp.org First, an azo-aldehyde is formed via a standard diazotization and coupling reaction where the coupling component is a hydroxy- or amino-substituted benzaldehyde. nih.govekb.eg In the second step, this azo-aldehyde undergoes a condensation reaction with a primary amine to form the Schiff base. nih.govscience.govresearchgate.net

For example, a related azo Schiff base could be prepared by coupling diazotized p-anisidine (B42471) with o-vanillin to produce an azo-aldehyde intermediate. This intermediate is then refluxed with an aromatic amine in a solvent like absolute ethanol (B145695) to yield the final azo Schiff base. nih.gov This methodology highlights the versatility of azo compounds as building blocks for more complex structures. ekb.eg

Innovative Synthetic Approaches and Green Chemistry Principles

In response to growing environmental concerns, significant research has focused on developing greener synthetic routes for azo dyes. lmaleidykla.lt These methods aim to reduce or eliminate the use of hazardous solvents and corrosive acids, minimize waste, and improve energy efficiency. rsc.org

Key green chemistry approaches applicable to the synthesis of this compound include:

Solvent-Free Reactions: Performing diazotization and coupling reactions under solvent-free conditions, often using grinding techniques, has proven effective. rsc.orgicrc.ac.iricrc.ac.ir This approach can be facilitated by solid acid catalysts like p-toluenesulfonic acid or nano BF₃·SiO₂. icrc.ac.irtandfonline.com These methods are simple, rapid, and environmentally benign. researchgate.net

Use of Solid Acid Catalysts: Replacing corrosive liquid acids (like HCl) with reusable solid acid catalysts simplifies the process and reduces acid waste. researchgate.net Catalysts such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and zeolites have been successfully employed. lmaleidykla.ltrsc.org

One-Pot Synthesis: Transforming the traditional two-pot process into a one-pot method simplifies the procedure and can improve efficiency. rsc.org In one reported method, adding granular PTFE to an aqueous mixture of the reactants allowed for a fast and quantitative reaction, with the added benefit of recyclable wastewater. rsc.org

Biocatalysis: The use of biocatalysts like baker's yeast offers an inexpensive, non-corrosive, and reusable option for catalyzing diazotization and coupling reactions, completely avoiding the need for strong acids or bases. lmaleidykla.lt

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Azo Dyes

| Feature | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Acid Catalyst | Strong mineral acids (e.g., HCl) | Reusable solid acids (e.g., nano BF₃·SiO₂, p-TsA), biocatalysts (baker's yeast) lmaleidykla.lticrc.ac.irtandfonline.com |

| Solvent | Aqueous media, organic solvents | Solvent-free (grinding), water rsc.orgicrc.ac.ir |

| Reaction Steps | Often a two-pot process | One-pot synthesis rsc.org |

| Temperature | Low temperature (0-5 °C) required | Can often be performed at room temperature rsc.orgtandfonline.com |

| Waste | Acidic and basic effluents | Reduced waste, recyclable catalysts and water rsc.orglmaleidykla.ltrsc.org |

| Safety | Unstable diazonium salt intermediate | More stable diazonium salts supported on solid catalysts tandfonline.comresearchgate.net |

Optimization of Reaction Parameters and Yield Enhancement Strategies

Strategies for yield enhancement include:

Catalyst Selection: The choice and amount of acid catalyst are crucial. Studies have shown that optimizing the type and quantity of the acid can significantly impact reaction time and yield. researchgate.net

Mechanical Agitation: In solvent-free methods, parameters such as the frequency of grinding and the size and number of grinding balls can be adjusted to improve reaction yields. researchgate.net

Phase Transfer Catalysis: In microreactor systems, the use of phase transfer catalysts can enhance mixing and mass transfer between immiscible liquid phases, leading to improved reaction output for azo-coupling reactions. akjournals.com

Microreactor Technology: Performing diazotization and azo-coupling in microreactors offers superior control over reaction conditions, enhanced safety by generating and consuming the unstable diazonium salt in-situ, and consistent product quality. akjournals.com

Synthesis of Precursor Molecules and Related Intermediates

The primary precursor for the synthesis of this compound is o-methoxyaniline, also known as o-anisidine. nih.gov The most common and industrially viable method for its synthesis is the reduction of o-nitroanisole. sinocurechem.comechemi.com

Table 2: Synthetic Methods for o-Methoxyaniline (o-Anisidine)

| Method | Reducing Agent/Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂ gas with catalysts like Pd/C, Pt, or Raney nickel sinocurechem.com | Provides high yield with minimal by-products; efficient and scalable for industrial production. sinocurechem.com |

| Chemical Reduction | Sodium sulfide (B99878) or iron powder echemi.com | A common industrial method. echemi.com |

| Methylation and Reduction | Methylation of o-nitrophenol followed by reduction echemi.com | An alternative route starting from o-nitrophenol. echemi.com |

The other precursor would be the coupling component. Based on the final structure, this would likely be m-methoxyaniline (m-anisidine) or a similar aniline derivative where the para position relative to the amino group is available for electrophilic substitution.

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 4 O Methoxyphenylazo Aniline

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural features of a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular functional groups. For 2-Methoxy-4-(o-methoxyphenylazo)aniline, an FTIR spectrum would be expected to reveal key absorptions corresponding to its structural components:

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy (B1213986) (-OCH₃) groups would be observed just below 3000 cm⁻¹.

N=N Stretching: The azo group (-N=N-), central to the chromophore, typically shows a weak to medium intensity band in the 1450-1400 cm⁻¹ region. Its exact position can be influenced by the electronic nature of the attached aromatic rings.

C=C Stretching: Aromatic ring stretching vibrations would produce several bands in the 1600-1450 cm⁻¹ range.

C-O Stretching: The aryl ether linkages of the methoxy groups would give rise to strong, characteristic bands, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond is expected in the 1340-1250 cm⁻¹ range.

While the NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound, the specific peak data is not provided in the accessible records. nist.gov

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, a Raman spectrum would be highly valuable for identifying vibrations that are weak or absent in the IR spectrum. Key expected signals would include:

N=N Stretching: The azo bond, being a relatively non-polar and symmetrical feature, often produces a more intense signal in Raman spectroscopy compared to FTIR. This would be a key signature for the molecule.

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the substituted benzene (B151609) rings would be prominent in the Raman spectrum.

C-O-C Vibrations: The methoxy groups' vibrations would also be detectable.

No specific experimental Raman data for this compound has been identified in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the two different rings, the amine protons, and the methoxy protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would allow for the complete assignment of the proton skeleton. A detailed analysis would require experimental data, which is currently unavailable.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon framework. The spectrum of this compound would show distinct peaks for each of the aromatic carbons and the two methoxy carbons. The chemical shifts would be influenced by the attached functional groups (amine, azo, and methoxy), allowing for a full assignment of the carbon structure. As with ¹H-NMR, specific experimental data for this compound is not available in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is ideal for analyzing compounds with chromophores—the part of a molecule responsible for its color. The key chromophore in this compound is the extended conjugated system formed by the two methoxy-substituted phenyl rings linked by the azo group (-N=N-).

The UV-Vis spectrum would be expected to show characteristic absorption bands:

π→π* Transitions: These high-intensity absorptions, typically occurring at shorter wavelengths (in the UV region), arise from electronic transitions within the aromatic rings and the azo group.

n→π* Transitions: This lower-intensity absorption, occurring at longer wavelengths (often in the visible region), is due to the transition of a non-bonding electron (from the nitrogen atoms of the azo group) to an antibonding π* orbital. This transition is largely responsible for the color of azo dyes.

Studies on structurally similar o-methoxyaniline-terminated azo dyes show that the maximum absorption wavelength (λmax) is sensitive to the electronic properties of the substituents on the aromatic rings. nih.gov Electron-donating groups like methoxy (-OCH₃) and amino (-NH₂) generally cause a bathochromic (red) shift, moving the absorption to longer wavelengths. A detailed analysis of the electronic transitions and the precise λmax values for this compound requires experimental spectral data, which is not currently available in published literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a critical analytical tool for determining the precise molecular weight and elucidating the structural components of a molecule through its fragmentation pattern. For this compound, this technique confirms the molecular identity and provides insights into the connectivity of its atoms.

The molecular formula for this compound is established as C₁₄H₁₅N₃O₂. nist.govnist.gov Based on this formula, the compound has a precise molecular weight of approximately 257.29 g/mol . nist.govnist.gov In mass spectrometry, this is observed as the molecular ion peak [M]⁺, which for this compound would appear at a mass-to-charge ratio (m/z) of 257.

While specific, detailed experimental fragmentation data for this compound is not extensively published, a theoretical fragmentation pattern can be postulated based on the known principles of mass spectrometry and the structure of aromatic azo compounds. The fragmentation process typically involves the cleavage of the weakest bonds upon electron impact. The primary fragmentation pathway for aromatic azo compounds is the cleavage of the C-N and N=N bonds.

Key Postulated Fragmentation Steps:

Initial Ionization: The molecule loses an electron to form the molecular ion [C₁₄H₁₅N₃O₂]⁺ at m/z 257.

Azo Bond Cleavage: A common fragmentation pathway for azo compounds is the cleavage of the azo linkage, which can lead to the formation of various radical cations. This could result in fragments corresponding to the two aromatic rings.

Loss of Methoxy Group: The methoxy groups (-OCH₃) are susceptible to cleavage, leading to peaks corresponding to the loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da).

A summary of the key mass spectrometry data is presented below.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₂ | nist.govnist.gov |

| Molecular Weight | 257.2878 g/mol | nist.govnist.gov |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been published. Therefore, specific crystallographic data such as the crystal system, space group, and precise unit cell dimensions are not available.

Had such data been available, it would provide invaluable insights, including:

Molecular Conformation: The dihedral angles between the two aromatic rings and the planarity of the azo bridge.

Bond Parameters: Precise measurements of the N=N double bond, C-N, C-O, and C-C bond lengths.

Supramolecular Interactions: Identification of intermolecular forces like hydrogen bonding (potentially involving the -NH₂ group) and van der Waals interactions that dictate the crystal packing.

While data for the target compound is unavailable, studies on structurally related molecules, such as 2-methoxy-4-nitroaniline, have shown they can be crystallized and their structures determined, often revealing complex packing and intermolecular hydrogen bonding networks. researchgate.net

Table 2: Potential Data from X-ray Crystallography

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise atomic distances and angles, confirming the molecular structure. |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's stoichiometric purity. The generally accepted tolerance for purity confirmation is within ±0.4% of the calculated value. researchgate.netcardiff.ac.uk

The theoretical elemental composition of this compound (C₁₄H₁₅N₃O₂), based on its molecular weight of 257.29 g/mol , has been calculated. While specific experimental findings for this compound are not reported in the surveyed literature, the theoretical values provide a benchmark for any future analysis.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass per Molecule ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 65.35% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 5.88% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 16.34% |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.44% |

| Total | | | | 257.29 | 100.00% |

Thermal Stability and Decomposition Pathway Analysis

The thermal stability of a chemical compound is a measure of its resistance to decomposition upon heating. This is typically investigated using techniques like Thermogravimetric Analysis (TGA), which monitors the change in mass of a sample as it is heated at a controlled rate.

The primary decomposition pathway for aromatic azo compounds involves the cleavage of the azo bond (-N=N-). researchgate.net This process leads to the liberation of nitrogen gas (N₂), a thermodynamically stable molecule, and the formation of highly reactive aromatic radicals. researchgate.net These radicals can then undergo further reactions to form a complex mixture of products. For this compound, the expected thermal decomposition would yield nitrogen gas and radicals derived from the substituted aniline (B41778) and anisole (B1667542) moieties.

Anticipated Decomposition Pathway: C₁₄H₁₅N₃O₂ (s) → N₂ (g) + Aromatic Fragments (radicals) → Further decomposition products

This process highlights that the azo linkage is often the least stable part of the molecule under thermal stress.

Table 4: General Thermal Properties of Aromatic Azo Compounds

| Analytical Technique | Information Obtained | General Findings for Azo Dyes |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Onset of decomposition temperature, mass loss percentage, decomposition stages. | Decomposition often begins above 200 °C; stability depends on substituents. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, exothermic/endothermic decomposition events. | Sharp endothermic peak for melting, followed by exothermic decomposition. |

| Primary Decomposition Products | | Nitrogen gas (N₂) and aromatic amines/radicals. researchgate.netnih.gov |

Computational and Theoretical Investigations of 2 Methoxy 4 O Methoxyphenylazo Aniline

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and geometric properties of molecules. For complex organic molecules like azo dyes, DFT methods, such as B3LYP, are employed to predict their three-dimensional structures with high accuracy.

In a study of o-methoxyaniline-terminated monoazonaphthols, DFT calculations were utilized to optimize the molecular geometries. nih.gov These calculations are crucial as the geometric parameters, including bond lengths, bond angles, and dihedral angles, fundamentally influence the electronic and spectroscopic properties of the dye. The optimization process seeks the lowest energy conformation of the molecule, providing a detailed picture of its most stable structure. The electron-donating or electron-withdrawing nature of substituents on the phenyl rings can significantly impact the planarity of the molecule and the conjugation of the π-electron system, which in turn affects the color and stability of the dye. nih.govresearch-nexus.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's excitability and the wavelength of maximum absorption (λmax) in its UV-Vis spectrum.

For substituted azo dyes, a smaller HOMO-LUMO gap generally corresponds to a red shift (longer wavelength) in the absorption spectrum. research-nexus.net Computational studies on related azo dyes have shown that the introduction of electron-donating groups tends to raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level. Both of these effects can lead to a reduction in the HOMO-LUMO gap, thereby tuning the color of the dye. nih.govresearch-nexus.net

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Generic o-Methoxyaniline-Terminated Azo Dye

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.3 |

Note: The values in this table are illustrative and represent typical energies for this class of compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. NBO analysis can elucidate hyperconjugative interactions and charge transfer phenomena within the molecule, which are crucial for understanding its stability and reactivity.

Simulation of Spectroscopic Properties (e.g., UV-Vis, IR)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for simulating the spectroscopic properties of molecules. These simulations can predict the UV-Vis and Infrared (IR) spectra of a compound, which can then be compared with experimental data to validate the computational model and aid in the interpretation of the experimental results.

For o-methoxyaniline-terminated monoazonaphthols, TD-DFT calculations have been used to predict their UV-Vis spectra. nih.gov The calculated λmax values are often in good agreement with experimental measurements, and the analysis of the electronic transitions provides a deeper understanding of the origin of the observed colors. nih.gov For example, the main absorption band in the visible region for these dyes is typically due to a π→π* transition, localized along the conjugated backbone of the molecule.

Similarly, the simulation of IR spectra can help in the assignment of vibrational modes observed in experimental FT-IR spectra. This can be particularly useful for complex molecules where the interpretation of the IR spectrum is not straightforward.

Table 2: Comparison of Experimental and Calculated λmax for Representative o-Methoxyaniline-Terminated Monoazonaphthols

| Compound | Experimental λmax (nm) | Calculated λmax (nm) |

| Derivative 1 | 509 | 502 |

| Derivative 2 | 541 | 535 |

| Derivative 3 | 489 | 482 |

Source: Adapted from a study on o-methoxyaniline-terminated monoazonaphthols. nih.gov

Conformational Analysis and Stability Studies

Molecules with rotatable bonds can exist in different spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers and to determine their relative energies. For azo dyes, the planarity of the molecule is crucial for effective π-conjugation, which in turn influences its color.

Computational methods can be used to perform a systematic search of the conformational space of a molecule to identify its low-energy conformers. For azo dyes, the rotation around the C-N and N-N bonds can lead to different conformers with varying degrees of planarity. DFT calculations can be used to determine the relative stabilities of these conformers and to identify the global minimum energy structure.

Exploration of Photoisomerization Mechanisms in Azo-substituted Compounds

Azo compounds are well-known for their ability to undergo reversible trans-cis photoisomerization upon irradiation with light of a specific wavelength. This property makes them attractive for applications such as molecular switches and optical data storage. The trans isomer is generally more stable than the cis isomer.

Computational studies have been instrumental in elucidating the mechanisms of photoisomerization in azobenzene (B91143) and its derivatives. Two main pathways have been proposed: a rotation mechanism involving the twisting of the N=N double bond, and an inversion mechanism where one of the nitrogen atoms undergoes a linear transition state. Theoretical calculations of the potential energy surfaces of the ground and excited states can help to determine the preferred isomerization pathway. The nature and position of substituents on the phenyl rings can influence the energy barriers for isomerization and the photostationary state composition.

Coordination Chemistry of 2 Methoxy 4 O Methoxyphenylazo Aniline and Its Metal Complexes

Ligand Design Principles and Coordination Modes of Azo-Aniline Derivatives

Azo-aniline derivatives are a well-known class of ligands in coordination chemistry. The defining feature of these molecules is the presence of both an azo group (-N=N-) and an aniline (B41778) moiety (-NH2), both of which can participate in coordination with a metal center. The lone pair of electrons on the aniline nitrogen and the π-system of the azo group are potential donor sites. The methoxy (B1213986) groups (-OCH3) on the phenyl rings of 2-Methoxy-4-(o-methoxyphenylazo)aniline would act as electron-donating groups, which could influence the electron density on the azo and aniline functionalities, thereby modulating the ligand's coordination properties.

Coordination could occur in several modes. The ligand could act as a bidentate donor, coordinating to a metal ion through the aniline nitrogen and one of the azo nitrogens, forming a stable five- or six-membered chelate ring. The specific coordination mode would depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow established procedures for similar azo-containing ligands. A typical method would involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. The reaction might require heating under reflux to facilitate complex formation.

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be crucial to determine the coordination sites of the ligand by observing shifts in the vibrational frequencies of the N-H (aniline) and N=N (azo) bonds upon complexation. Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions within the complex, which are often indicative of its geometry. Elemental analysis would be used to determine the stoichiometry of the metal-ligand complex.

Spectroscopic and Magnetic Properties of Metal Chelates

The spectroscopic properties of metal chelates of this compound would be highly dependent on the central metal ion. For instance, complexes with paramagnetic metal ions like Cu(II) or Co(II) would exhibit distinct electronic spectra with d-d transitions in the visible region. The position and intensity of these bands would provide insights into the ligand field strength and the coordination geometry.

Magnetic susceptibility measurements would be essential for determining the magnetic moment of the complexes, which in turn helps in elucidating the geometry and the number of unpaired electrons on the metal center. For example, a square planar Cu(II) complex would be expected to have a magnetic moment corresponding to one unpaired electron.

Geometric Structures of Metal Complexes (e.g., Octahedral, Square Planar)

Based on the study of analogous ligands, transition metal complexes of this compound could adopt various geometries. With a 1:2 metal-to-ligand ratio, and assuming the ligand acts as a bidentate donor, a metal ion with a coordination number of four could form either a square planar or a tetrahedral complex. For a metal ion with a coordination number of six, an octahedral geometry would be expected, with two ligand molecules and two additional monodentate ligands (like water or chloride ions) occupying the coordination sphere. The specific geometry would be influenced by the electronic configuration of the metal ion and steric factors related to the ligand.

Electrochemical Properties of Metal-Ligand Systems

The electrochemical properties of these hypothetical metal-ligand systems could be investigated using techniques such as cyclic voltammetry. This would provide information on the redox behavior of the metal center within the complex and of the ligand itself. The presence of the electron-donating methoxy groups and the azo linkage would likely result in observable redox processes. The coordination of the ligand to a metal ion would be expected to shift the redox potentials compared to the free ligand, providing insights into the electronic interactions within the metal-ligand system.

Advanced Applications in Materials Science and Analytical Chemistry

Development as Chromogenic and Dyeing Agents for Industrial Applications

Affinity and Fastness Properties in Textile Science

Information regarding the affinity of 2-Methoxy-4-(o-methoxyphenylazo)aniline for various textile fibers, as well as its fastness properties (such as lightfastness, wash fastness, and rub fastness), is not available in the surveyed literature. Consequently, no data on its performance as a textile dye can be provided.

Applications in Pigment and Ink Formulations

There is no available research or data detailing the use of this compound in the formulation of pigments or inks. Its properties relevant to these applications, such as particle size, dispersibility, and stability in various binders, have not been documented.

Utilization as Analytical Reagents for Metal Ion Detection and Sensing

No published research indicates that this compound has been utilized as an analytical reagent for the detection or sensing of metal ions. Its potential as a chromogenic or fluorogenic sensor for specific metal cations has not been investigated.

Potential in Polymer Science as Monomer Precursors or Modifiers

There is no evidence in the available literature to suggest that this compound has been explored as a monomer precursor for polymerization or as a modifier to alter the properties of existing polymers.

Environmental Fate and Degradation Pathways of Azo Compounds

Abiotic Degradation Mechanisms (Photolysis, Hydrolysis)

Abiotic degradation, which involves the breakdown of a chemical without the involvement of living organisms, can be a significant removal mechanism for pollutants in the environment. The primary abiotic processes considered here are photolysis (breakdown by light) and hydrolysis (reaction with water).

Photolysis: Azo compounds are known to be colored precisely because they absorb light in the visible spectrum, a property conferred by the central azo (-N=N-) bond and the associated aromatic rings. This absorption of light energy can potentially lead to the breakdown of the molecule. The photolytic behavior of azo compounds can be complex. For many azo dyes, exposure to ultraviolet (UV) or even strong visible light can induce a reversible trans-cis isomerization around the azo bond. While this is a change in the molecule's shape, it is not a degradation process. However, prolonged or high-energy light exposure can lead to the actual cleavage of the azo bond, breaking the molecule into smaller aromatic amine fragments. The rate and extent of photolysis are highly dependent on environmental factors such as the intensity and wavelength of light, the presence of other substances in the water that can act as photosensitizers or quenchers, and the pH of the water. For 2-Methoxy-4-(o-methoxyphenylazo)aniline, its two methoxy (B1213986) groups and the aniline (B41778) moiety will influence its light absorption spectrum and, consequently, its susceptibility to photodegradation, though specific studies are not available to quantify this.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. The azo bond itself is generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 5-9). Significant hydrolysis of the azo linkage for many dyes typically requires extreme pH conditions (highly acidic or alkaline) and often elevated temperatures, which are not characteristic of most natural water bodies. Therefore, hydrolysis is not generally considered a major abiotic degradation pathway for azo compounds like this compound in the environment.

| Degradation Mechanism | General Azo Compound Behavior | Relevance to this compound |

|---|---|---|

| Photolysis | Can occur, leading to azo bond cleavage. Highly dependent on light conditions and water chemistry. | Expected to be a potential, but unquantified, degradation pathway. The specific molecular structure will influence its photosensitivity. |

| Hydrolysis | Generally stable under typical environmental pH conditions. Not a major degradation pathway. | Considered to be a negligible degradation pathway in most natural environmental compartments. |

Biodegradation Studies in Environmental Compartments

Biodegradation, driven by microorganisms, is a critical process for the ultimate removal of many organic pollutants from the environment. For azo dyes, this process is often a complex, multi-step pathway that depends heavily on the prevailing redox conditions.

The widely accepted model for the biodegradation of azo dyes involves a two-stage process:

Anaerobic Reductive Cleavage: Under anaerobic (oxygen-deficient) conditions, which can be found in sediments, deeper water columns, and certain wastewater treatment stages, many types of bacteria can utilize the azo dye as an electron acceptor. They produce enzymes, such as azoreductases, that cleave the electron-deficient azo bond (-N=N-). This initial step is a reduction reaction that breaks the molecule into two or more aromatic amines. For this compound, this would result in the formation of substituted aniline and anisidine derivatives. This reductive cleavage is typically responsible for the disappearance of the dye's color, as the chromophore is destroyed.

Aerobic Degradation of Aromatic Amines: The aromatic amines produced from the initial anaerobic step are often colorless but can still be toxic and persistent. The complete mineralization (breakdown to carbon dioxide, water, and inorganic compounds) of these amines generally requires aerobic (oxygen-rich) conditions. A diverse range of bacteria possesses the enzymatic machinery (e.g., mono- and dioxygenases) to break down these aromatic rings. The presence of substituents like the methoxy (-OCH3) and amino (-NH2) groups on the aromatic rings of the breakdown products of this compound will influence their subsequent biodegradability. Some substituted anilines can be readily degraded, while others may be more recalcitrant.

Therefore, the complete biodegradation of this compound in the environment is most efficient in systems that feature a sequence of anaerobic and aerobic zones.

| Stage | Environmental Condition | Process | Key Enzymes | Result |

|---|---|---|---|---|

| 1 | Anaerobic | Reductive cleavage of the azo bond | Azoreductases | Decolorization and formation of aromatic amines |

| 2 | Aerobic | Mineralization of aromatic amines | Monooxygenases, Dioxygenases | Breakdown of aromatic rings into simpler, non-toxic compounds |

Environmental Persistence and Bioaccumulation Potential from a Chemical Perspective

The environmental persistence of a chemical is its ability to resist degradation, while bioaccumulation is the process by which it is taken up by an organism from the environment and concentrates in its tissues.

Environmental Persistence: The persistence of this compound is a function of its resistance to the abiotic and biotic degradation pathways described above. Given that hydrolysis is likely negligible and photolysis is condition-dependent, its persistence will largely be determined by its biodegradability. In environments that are consistently aerobic or consistently anaerobic, the compound or its breakdown products may persist. For instance, in an exclusively aerobic water body, the initial reductive cleavage of the azo bond may not occur, making the parent compound persistent. Conversely, if the aromatic amine breakdown products enter an anoxic environment, they may persist for extended periods.

Bioaccumulation Potential: The potential for a chemical to bioaccumulate in organisms can be estimated from its physicochemical properties, particularly its octanol-water partition coefficient (Kow), which is usually expressed as its logarithm (log Kow or log P). This value describes the chemical's affinity for fatty tissues (lipophilicity) compared to water. A higher log P value generally indicates a greater potential for bioaccumulation.

While specific experimental bioaccumulation studies for this compound are not available, its chemical properties can be referenced. Databases of chemical properties, such as Cheméo, list the octanol/water partition coefficient (logPoct/wat) for this compound. chemeo.com Generally, compounds with a log P value between 3 and 5 are considered to have a moderate to high potential for bioaccumulation. If the log P of this compound falls within this range, it would suggest a tendency to partition from the water column into the fatty tissues of aquatic organisms like fish and invertebrates. However, bioaccumulation is also influenced by the organism's ability to metabolize and excrete the substance. If the compound is readily metabolized, its potential to bioaccumulate may be reduced.

| Parameter | Significance | Status for this compound |

|---|---|---|

| Molecular Formula | Basic chemical identity | C14H15N3O2 nist.gov |

| Molecular Weight | Influences transport and diffusion | 257.29 g/mol chemeo.com |

| log P (Octanol/Water Partition Coefficient) | Indicator of bioaccumulation potential | Data available in chemical property databases chemeo.com |

| Water Solubility | Affects concentration in the aqueous phase and bioavailability | Data available in chemical property databases chemeo.com |

Future Research Directions and Emerging Trends

Nanomaterial Integration and Hybrid Systems

The integration of azo compounds with nanomaterials is a burgeoning field that promises to unlock novel properties and applications. Future research on 2-Methoxy-4-(o-methoxyphenylazo)aniline is expected to focus on its incorporation into various nanostructured systems.

Hybrid Azo-Fluorophore Organic Nanoparticles: A promising avenue involves creating hybrid organic nanoparticles where this compound acts as a functional component. For instance, it could be co-assembled with fluorescent molecules. In such systems, the azo compound can act as a fluorescence quencher through photoinduced electron transfer. acs.org This property could be harnessed to develop "turn-on" fluorescent probes for bioimaging, where the fluorescence is activated upon a specific event, such as internalization by cells. acs.org

Functionalized Metal and Metal Oxide Nanoparticles: The synthesis of hybrid systems involving the immobilization of this compound onto the surface of metal or metal oxide nanoparticles, such as silver, gold, or cobalt-iron oxide, is another key research direction. acs.orgnih.govrsc.org These hybrid materials could exhibit enhanced catalytic activity for the degradation of pollutants or serve as sensitive colorimetric sensors for the detection of metal ions. nih.govbohrium.com The amine and methoxy (B1213986) groups on the aromatic rings of this compound could facilitate strong chelation with metal ions, making it a candidate for such applications. bohrium.com

| Nanomaterial Type | Potential Application of Hybrid System | Relevant Research Findings for Azo Dyes |

| Fluorophore Organic Nanoparticles | "Turn-on" fluorescent probes for cellular imaging | Azo dyes can act as effective fluorescence quenchers via photoinduced electron transfer. acs.org |

| Silver Nanoparticles (AgNPs) | Catalytic degradation of other organic pollutants | AgNPs immobilized on various supports show excellent catalytic activity for azo dye degradation. nih.gov |

| Gold Nanoparticles (AuNPs) | Catalysis of azo compound synthesis | Gold nanoparticles supported on titania or ceria can catalyze the transformation of anilines into azo compounds. acs.org |

| Cobalt-Iron Oxide Nanoparticles | Adsorbents for water purification | Amine-functionalized cobalt-iron oxide nanoparticles have been used for the removal of anionic azo dyes from water. rsc.org |

Advanced Catalysis Utilizing this compound Derivatives

The inherent electronic properties of the azo linkage, combined with the substituent groups on the aromatic rings, make azo compounds and their derivatives intriguing candidates for catalytic applications.

Metal Complexes as Catalysts: A significant area of future research will likely involve the synthesis of metal complexes with ligands derived from this compound. The nitrogen atoms of the azo group and the aniline (B41778) moiety, along with the oxygen atoms of the methoxy groups, can act as coordination sites for transition metals. These metal-azo complexes have shown potential in various catalytic reactions. jchemrev.com Research could explore their efficacy in oxidation, reduction, and coupling reactions. The electronic nature of the methoxy and aniline groups can be fine-tuned to modulate the catalytic activity of the central metal ion.

Photocatalysis: Aromatic azo compounds are known for their photoresponsive behavior. This opens up possibilities for using this compound and its derivatives in photocatalysis. researchgate.net Under solar irradiation, these compounds, especially when combined with nanoparticles, could facilitate the degradation of persistent organic pollutants in wastewater. chalcogen.robohrium.com The azo compound can act as a photosensitizer, absorbing light and generating reactive oxygen species that degrade target molecules.

| Catalysis Type | Potential Role of this compound Derivatives | Supporting Research on Azo Compounds |

| Homogeneous Catalysis | As ligands in transition metal complexes for oxidation/reduction reactions. | Metal complexes of azo dyes have demonstrated intriguing catalytic properties. jchemrev.com |

| Photocatalysis | As photosensitizers for the degradation of environmental pollutants. | Azo dyes can be used in conjunction with nanoparticles for the photocatalytic degradation of other dyes. chalcogen.robohrium.com |

| Heterogeneous Catalysis | Immobilized on solid supports for recyclable catalytic systems. | Silver nanoparticles immobilized on supports are effective and reusable catalysts for azo dye reduction. nih.gov |

Computational Design of Novel Azo Architectures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and predicting the properties of new molecules. acs.org This approach will be crucial in designing novel azo architectures based on the this compound scaffold.

Predicting Physicochemical Properties: DFT calculations can be employed to predict key properties of novel derivatives, such as their electronic structure, absorption spectra, and stability. researchgate.netmdpi.comnih.gov By systematically modifying the substituents on the aromatic rings, researchers can computationally screen for molecules with desired characteristics, such as specific colors, enhanced thermal stability, or improved catalytic activity. This in-silico approach can significantly reduce the experimental effort required for developing new functional materials.

Understanding Reaction Mechanisms: Computational studies can also provide valuable insights into the mechanisms of reactions involving this compound, such as its synthesis, degradation, or catalytic cycles. researchgate.netmdpi.com This fundamental understanding can guide the optimization of reaction conditions and the design of more efficient processes.

| Computational Method | Application in Designing Azo Architectures | Key Insights from Azo Dye Research |

| Density Functional Theory (DFT) | Prediction of electronic structure, UV-Vis spectra, and molecular orbitals (HOMO/LUMO). acs.org | DFT calculations are in good agreement with experimental results for predicting the properties of azo dyes. researchgate.netmdpi.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra to predict color. researchgate.net | TD-DFT can accurately predict the absorption maxima of azo dyes in different solvents. researchgate.net |

| Molecular Dynamics (MD) | Simulation of the interaction of azo dyes with surfaces or biological molecules. | MD simulations can elucidate the binding mechanisms of azo dyes to various substrates. |

Sustainable Synthesis and Application Methodologies

The chemical industry is increasingly moving towards greener and more sustainable practices. Future research on this compound will undoubtedly be influenced by this trend.

Green Synthesis Routes: The development of environmentally benign synthesis methods for this compound is a key research priority. This includes exploring solvent-free reaction conditions, such as grindstone chemistry, which has been successfully applied to the synthesis of other azo dyes. longdom.orgtandfonline.com Microwave-assisted synthesis is another promising approach that can significantly reduce reaction times and energy consumption. nih.gov The use of greener catalysts, such as biodegradable polysaccharides like alginic acid to replace harsh mineral acids in diazotization, is also an active area of research. digitellinc.com

Recyclable Catalysts and Systems: For catalytic applications, the development of systems where the this compound-based catalyst can be easily recovered and reused is crucial for sustainability. rsc.org This could involve immobilizing the catalyst on magnetic nanoparticles, which can be separated from the reaction mixture using an external magnet. rsc.org

One-Pot Synthesis: Streamlining the synthesis process through one-pot reactions can reduce waste and improve efficiency. Research into one-pot methods for producing azo compounds, potentially using recyclable components, is an emerging trend. rsc.org

| Sustainable Approach | Application to this compound | Advances in Azo Dye Synthesis |

| Solvent-Free Synthesis | Grinding the reactants together at room temperature to form the final product. | Azo dyes have been successfully synthesized using grindstone chemistry, offering an eco-friendly alternative. longdom.orgtandfonline.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the coupling reaction. | Microwave-assisted routes have been developed for the rapid and convenient synthesis of unsymmetrical azo dyes. nih.gov |

| Green Catalysts | Using biodegradable acids like alginic acid for the diazotization step. | Alginic acid has been shown to be a sustainable alternative to strong mineral acids for diazonium salt synthesis. digitellinc.com |

| Recyclable Catalysts | Immobilizing the azo compound or its derivatives on magnetic nanoparticles. | Sulfonic acid functionalized magnetic nanoparticles have been used as recyclable catalysts for azo dye synthesis. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.